

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-chloro-5-methoxybenzoate

Cat. No.: B1520047

[Get Quote](#)

Introduction: Navigating Isomeric Specificity

In the landscape of synthetic chemistry, precision is paramount. Substituted benzoates are foundational scaffolds in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide focuses on a specific, yet less-documented isomer: **Methyl 2-chloro-5-methoxybenzoate**. It is critical to distinguish this compound from its more commercially prevalent isomer, Methyl 5-chloro-2-methoxybenzoate. The distinct placement of the chloro and methoxy groups on the benzene ring dictates unique electronic and steric properties, profoundly influencing its reactivity and suitability as a synthetic precursor. This guide will provide a comprehensive overview of the known properties, synthesis, and potential applications of **Methyl 2-chloro-5-methoxybenzoate**, while also addressing the current scarcity of in-depth experimental data, thereby highlighting opportunities for novel research.

Core Molecular Data and Physicochemical Properties

The fundamental identity of **Methyl 2-chloro-5-methoxybenzoate** is established by its molecular formula, weight, and CAS number. These identifiers are crucial for accurate sourcing and regulatory compliance.

Property	Value	Source
IUPAC Name	methyl 2-chloro-5-methoxybenzoate	[1]
CAS Number	54810-63-8	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[1]
Molecular Weight	200.62 g/mol	[1]
Canonical SMILES	COCl=C(C=C(Cl)C=C)C(=O)OC	[1]
InChI Key	OXUBUSSEVOLEPD-UHFFFAOYSA-N	[1]

While extensive, experimentally verified physicochemical data for the ester is limited, properties can be inferred from its precursor, 2-chloro-5-methoxybenzoic acid, and computational models. The precursor acid is a white to off-white crystalline solid with sparse solubility in water (1.1 g/L at 25°C) but better solubility in polar organic solvents.[\[2\]](#) Similar characteristics are expected for the methyl ester, likely presenting as a solid or high-boiling point liquid at room temperature.

Synthesis and Mechanistic Rationale

The synthesis of **Methyl 2-chloro-5-methoxybenzoate** is a multi-step process that hinges on the controlled functionalization of the aromatic ring. The primary route involves the synthesis of its precursor, 2-chloro-5-methoxybenzoic acid, followed by esterification.

Part 1: Synthesis of 2-chloro-5-methoxybenzoic acid

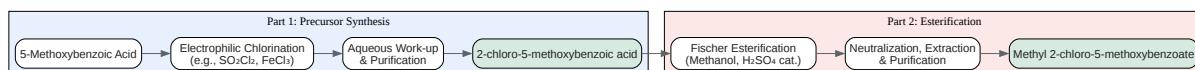
The key challenge lies in achieving the correct 2,5-substitution pattern for the chloro and methoxy groups. The methoxy group is an ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic substitution. The carboxylic acid group is a meta-director.

A common synthetic strategy involves the electrophilic chlorination of a methoxy-substituted benzoic acid precursor.[\[2\]](#) For instance, chlorination of 5-methoxybenzoic acid can be

employed. The directing effects of the methoxy group would favor chlorination at the ortho position (position 2), yielding the desired precursor.

Exemplary Protocol: Chlorination of a Methoxybenzoic Acid Precursor

- **Reactant Preparation:** Dissolve the methoxy-substituted benzoic acid precursor in a suitable anhydrous solvent.
- **Catalyst Introduction:** Introduce a Lewis acid catalyst, such as iron(III) chloride (FeCl_3), to polarize the chlorinating agent.
- **Chlorination:** Slowly introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while maintaining controlled temperature conditions (typically 0–25 °C) to manage reaction exothermicity and selectivity.[2]
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction, typically with water or a reducing agent solution, and perform an extraction to separate the product into an organic layer.
- **Purification:** Wash the organic layer, dry it over an anhydrous salt (e.g., Na_2SO_4), and remove the solvent under reduced pressure. The crude product is then purified, commonly by recrystallization from a solvent system like aqueous ethanol or ethyl acetate, to yield pure 2-chloro-5-methoxybenzoic acid.[2]


Part 2: Esterification to Methyl 2-chloro-5-methoxybenzoate

Once the precursor acid is obtained and purified, the final step is a standard esterification reaction. Fischer esterification is a classic and reliable method for this transformation.

Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methoxybenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

- **Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid.
- **Reflux:** Heat the mixture to reflux and maintain for several hours. The reaction is an equilibrium, and using excess methanol helps drive it towards the product side.
- **Neutralization and Extraction:** After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the methyl ester product into an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** Wash the organic extract with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield the crude **Methyl 2-chloro-5-methoxybenzoate**. Further purification can be achieved via column chromatography or distillation if necessary.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-chloro-5-methoxybenzoate**.

Applications and Research Significance

The primary value of **Methyl 2-chloro-5-methoxybenzoate** lies in its role as a specialized chemical building block. While its direct applications are not widely reported, its structure is of significant interest to medicinal and materials chemists. The specific 2-chloro-5-methoxy substitution pattern can be a key fragment in the design of novel bioactive molecules.

- **Pharmaceutical Synthesis:** This compound serves as a precursor for creating more complex molecules where this specific aromatic substitution is required for biological activity. Halogenated and methoxy-substituted aromatic rings are common motifs in drug candidates, influencing properties like metabolic stability, lipophilicity, and receptor binding affinity.

- Agrochemical Development: Similar to its role in pharmaceuticals, it can be used to synthesize novel pesticides or herbicides. The chlorine and methoxy groups can contribute to the molecule's efficacy and environmental persistence.
- Organic Materials: It can be incorporated into the synthesis of functional polymers or dyes, where the electronic properties imparted by the substituents can be tuned for specific applications.^[2]

The relative scarcity of this isomer compared to Methyl 5-chloro-2-methoxybenzoate suggests that it is employed in highly specific, multi-step syntheses where the precise orientation of functional groups is non-negotiable for achieving the target molecule's desired properties.

Spectroscopic and Analytical Characterization

Definitive spectroscopic data for **Methyl 2-chloro-5-methoxybenzoate** is not readily available in public databases. However, characterization would rely on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would be expected to show distinct signals for the two methyl groups (one from the ester and one from the ether) and characteristic splitting patterns for the three protons on the aromatic ring.
 - ^{13}C NMR would show nine unique carbon signals, including those for the carbonyl group, the two methyl groups, and the six aromatic carbons.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would feature a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretch of the ester group (typically around $1720\text{-}1740\text{ cm}^{-1}$) and $\text{C}-\text{O}$ stretching bands for the ester and ether linkages.

Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity unequivocally.

Conclusion

Methyl 2-chloro-5-methoxybenzoate is a specialized chemical intermediate whose utility is defined by its precise isomeric structure. While not as common as its 5-chloro-2-methoxy counterpart, it represents a valuable building block for synthetic chemists targeting molecules with a specific substitution pattern. The synthesis, though requiring careful control of regioselectivity, follows established organic chemistry principles. The limited availability of extensive public data on this compound underscores a potential area for further research, including the full characterization of its properties and the exploration of its use in developing novel, high-value chemical entities for the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloro-5-methoxybenzoate | C9H9ClO3 | CID 44203040 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520047#methyl-2-chloro-5-methoxybenzoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com